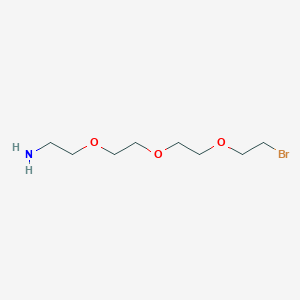

Bromo-PEG3-Amine, HCl salt

Description

Context and Significance as a Heterobifunctional Molecular Scaffold

Bromo-PEG3-Amine, HCl salt is classified as a heterobifunctional crosslinker. sigmaaldrich.com This means it possesses two different reactive functional groups at opposite ends of its molecular structure. axispharm.com Such a design is highly advantageous as it allows for the sequential and controlled coupling of two different molecules, which helps to minimize undesirable side reactions like self-coupling or aggregation. chemscene.com

The significance of this compound lies in its ability to act as a molecular bridge or scaffold, connecting different chemical entities with precision. The presence of a polyethylene (B3416737) glycol (PEG) spacer of a defined length provides control over the distance between the conjugated molecules. axispharm.com This attribute is particularly crucial in applications where spatial orientation and distance are critical for function.

Structural Characteristics and Chemical Reactivity Profile

The structure of this compound features a bromo group (Br) at one end and an amine group (-NH2) at the other, separated by a three-unit polyethylene glycol (PEG3) chain. The amine group is protonated as a hydrochloride salt, a common form for stabilizing amines. gla.ac.uk The PEG chain is hydrophilic, which enhances the water solubility of the compound and the resulting conjugates, a beneficial property for biological applications. sigmaaldrich.combroadpharm.com

The reactivity of Bromo-PEG3-Amine is dictated by its two distinct functional ends:

Bromo Group: The bromide is an excellent leaving group in nucleophilic substitution reactions. broadpharm.comprecisepeg.combroadpharm.com This allows it to react readily with nucleophiles, most notably thiol groups (-SH) found in molecules like cysteine residues in proteins, to form stable thioether bonds. precisepeg.com

Amine Group: The primary amine group is nucleophilic and can react with various electrophilic functional groups. axispharm.cominterchim.fr Common reaction partners include carboxylic acids and their activated forms, such as NHS esters, to form stable amide bonds. axispharm.combroadpharm.com It can also react with aldehydes and ketones. broadpharm.com

This dual reactivity allows for a two-step conjugation strategy, providing researchers with a high degree of control over the synthesis of complex molecular architectures. chemscene.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C8H18BrNO3 | broadpharm.com |

| Molecular Weight | 256.1 g/mol | broadpharm.com |

| CAS Number | 2680821-50-3 | broadpharm.com |

| Purity | Typically ≥95% | broadpharm.com |

| Storage Condition | -20°C | broadpharm.com |

Overview of Research Utility in Chemical Biology and Material Sciences

The unique characteristics of this compound make it a versatile tool with broad applications.

In chemical biology , it is extensively used for bioconjugation, the process of linking biomolecules to other molecules. sigmaaldrich.com Key applications include:

PROTACs (Proteolysis-Targeting Chimeras): This compound serves as a linker in the synthesis of PROTACs. broadpharm.comdcchemicals.commedchemexpress.commedchemexpress.com PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system to selectively degrade target proteins. medchemexpress.com The Bromo-PEG3-Amine linker connects a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase. medchemexpress.comsigmaaldrich.com

Antibody-Drug Conjugates (ADCs): While not the only application, similar PEG linkers are integral to the development of ADCs. sigmaaldrich.comsigmaaldrich.commedkoo.com In this context, the linker connects a monoclonal antibody to a potent cytotoxic drug.

Peptide and Protein Modification: The ability to react with specific amino acid residues makes it useful for modifying peptides and proteins to introduce labels or other functionalities. thermofisher.com

In material sciences , the applications of Bromo-PEG3-Amine and similar PEGylated molecules include:

Surface Modification: The amine or bromo group can be used to attach the molecule to a solid support, while the other end remains available for further functionalization. This can be used to alter the surface properties of materials, for example, by creating biocompatible or functional coatings. axispharm.combroadpharm.combiochempeg.com

Nanotechnology: It is used in the research and development of new materials and drug-release systems. biochempeg.combiochempeg.com The PEG component can improve the biocompatibility and solubility of nanoparticles.

Hydrogel Formation: Multi-arm PEG derivatives are used to create hydrogels, which have applications in 3D cell culture and tissue engineering. interchim.fr

Structure

3D Structure

Properties

Molecular Formula |

C8H18BrNO3 |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethanamine |

InChI |

InChI=1S/C8H18BrNO3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8,10H2 |

InChI Key |

OUBTYBYJXYNRKG-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCBr)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Routes for Bromo-PEG3-Amine, HCl Salt Precursors and Analogs

The synthesis of heterobifunctional PEG linkers such as this compound typically involves a multi-step, sequential approach starting from symmetrical oligo(ethylene glycol) precursors. A common strategy is the desymmetrization of tri(ethylene glycol) by converting its two terminal hydroxyl groups into distinct reactive functionalities. nih.gov

A representative synthetic pathway can be conceptualized as follows:

Monoprotection: Tri(ethylene glycol) is reacted with a protecting group, such as tert-butyldimethylsilyl (TBDMS) chloride, under controlled conditions to yield the mono-protected intermediate, HO-PEG3-OTBDMS.

Bromination: The remaining free hydroxyl group is converted to a bromide. This can be achieved using standard brominating agents like carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (PPh₃) or thionyl bromide (SOBr₂).

Activation and Azide (B81097) Formation: The protected hydroxyl group is first deprotected and then activated by conversion to a better leaving group, such as a mesylate (-OMs) or tosylate (-OTs), by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. nih.gov The subsequent reaction with sodium azide (NaN₃) in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF) displaces the mesylate/tosylate group to form an azide-terminated PEG (N₃-PEG3-Br). nih.govresearchgate.net

Reduction to Amine: The azide group is then reduced to a primary amine. A common method for this transformation is the Staudinger reaction, which involves treatment with a phosphine (B1218219) like triphenylphosphine followed by hydrolysis. researchgate.net Alternatively, catalytic hydrogenation can be employed.

Amine Protection (Optional but common): The resulting amine is often protected, for instance with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O), to yield Boc-NH-PEG3-Br. broadpharm.com This protected form is a stable precursor that allows for purification and subsequent bromine-directed reactions before the final deprotection of the amine.

Deprotection and Salt Formation: The final step involves the removal of the amine protecting group (e.g., the Boc group using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent) to yield the desired Bromo-PEG3-Amine, which is isolated as its hydrochloride salt to improve stability and handling. nih.gov

Analogs with varying PEG chain lengths (e.g., Bromo-PEGn-Amine) can be synthesized by starting with the corresponding oligo(ethylene glycol) diol. broadpharm.com

| Step | Transformation | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Hydroxyl Activation | Methanesulfonyl chloride (MsCl), Triethylamine (TEA) | Bromo-PEG3-OMs |

| 2 | Azide Substitution | Sodium Azide (NaN₃) | Bromo-PEG3-N₃ |

| 3 | Azide Reduction | Triphenylphosphine (PPh₃), H₂O (Staudinger Reaction) | Bromo-PEG3-NH₂ |

| 4 | Amine Protection | Di-tert-butyl dicarbonate (Boc₂O) | Bromo-PEG3-NHBoc |

| 5 | Amine Deprotection/Salt Formation | Trifluoroacetic acid (TFA) or HCl | This compound |

Amine-Directed Derivatization Reactions

The primary amine of Bromo-PEG3-Amine is a versatile nucleophile, enabling a range of conjugation strategies. nanosoftpolymers.comaxispharm.com

The formation of a stable amide bond is one of the most common reactions involving the amine terminus. creativepegworks.com This can be achieved through two primary routes:

Direct Coupling with Carboxylic Acids: The reaction between the PEG-amine and a carboxylic acid requires a coupling agent to activate the carboxyl group. biochempeg.com Common carbodiimide (B86325) coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). biochempeg.comaxispharm.com These reactions are typically performed in anhydrous organic solvents. While effective, the direct thermal condensation of acids and amines without a catalyst is possible but often requires high temperatures (>160 °C). mdpi.com

Reaction with Activated Esters: A more frequent and often simpler approach involves reacting the amine with a pre-activated carboxylic acid derivative, most commonly an N-hydroxysuccinimide (NHS) ester. creativepegworks.combiochempeg.com This reaction proceeds efficiently under mild conditions, typically in a pH range of 7-9, to form a highly stable amide linkage with the release of N-hydroxysuccinimide as a byproduct. biochempeg.comaxispharm.com

| Reactant | Coupling/Activating Agent | Key Conditions | Resulting Linkage |

|---|---|---|---|

| Carboxylic Acid | EDC or DCC | Anhydrous organic solvent (e.g., DMF, DCM) | Amide |

| NHS Ester | None required | Aqueous buffer or organic solvent, pH 7-9 | Amide |

| Acyl Chloride | Base (e.g., TEA, Pyridine) | Anhydrous organic solvent | Amide |

Reductive amination, also known as reductive alkylation, is a powerful method to form carbon-nitrogen bonds. wikipedia.org In this two-step, often one-pot, process, the amine of Bromo-PEG3-Amine reacts with an aldehyde or ketone to form an intermediate imine (or Schiff base). wikipedia.org This imine is then reduced in situ by a selective reducing agent to yield a stable secondary amine. harvard.edu

This methodology is highly valuable for:

Linker Extension: Reacting Bromo-PEG3-Amine with a dialdehyde (B1249045) or a keto-aldehyde can introduce new functionalities or extend the spacer arm.

Bioconjugation: It is a common method for conjugating PEG linkers to biomolecules, particularly at the N-terminus of proteins or on lysine (B10760008) side chains. creativepegworks.comnih.gov

The reaction is typically performed in a neutral to weakly acidic medium (pH ~5-7) to facilitate imine formation without protonating and deactivating the amine nucleophile. harvard.edulibretexts.org Mild reducing agents are required to selectively reduce the imine in the presence of the starting carbonyl compound. harvard.edu

| Reducing Agent | Abbreviation | Typical Use Case |

|---|---|---|

| Sodium cyanoborohydride | NaBH₃CN | Classic reagent, effective at neutral to acidic pH, but toxic. harvard.edu |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Highly selective, non-toxic alternative; effective for a wide range of substrates. harvard.eduorganic-chemistry.org |

| α-Picoline-borane | - | Mild and efficient agent that can be used in various solvents, including water. organic-chemistry.org |

The initial step of reductive amination is the reversible, acid-catalyzed reaction of the primary amine with an aldehyde or ketone to form an imine. libretexts.orgpressbooks.pubyoutube.com The equilibrium of this reaction can be controlled; removal of water drives the reaction toward the imine product, while the presence of water can hydrolyze the imine back to the amine and carbonyl compound. mnstate.edu

While the imine itself can be labile, its formation is a critical intermediate step. For primary amines like Bromo-PEG3-Amine, the product is a substituted imine. pressbooks.pub This reaction is foundational for subsequent reduction to a stable secondary amine as described above. The pH must be carefully controlled, as low pH will protonate the amine, rendering it non-nucleophilic, while high pH will not provide enough acid to catalyze the necessary dehydration step. libretexts.org

Bromine-Directed Derivatization Reactions

The terminal alkyl bromide serves as an excellent electrophile for nucleophilic substitution reactions. precisepeg.com

The bromide moiety is a good leaving group, readily displaced by a variety of nucleophiles in an Sₙ2 reaction. The most prominent application in bioconjugation is the reaction with thiol (sulfhydryl) groups. broadpharm.comprecisepeg.combroadpharm.com

Reaction with Thiols: Thiol groups, such as those on cysteine residues in proteins or on small molecule ligands, are potent nucleophiles that react efficiently with the alkyl bromide of the PEG linker. broadpharm.com This reaction forms a stable thioether (sulfide) bond, which is a robust linkage for creating bioconjugates. precisepeg.comresearchgate.net

Reactions with Other Nucleophiles: While reaction with thiols is most common, other heteroatom nucleophiles can also be employed to introduce different functionalities. These include:

Amines: Reaction with primary or secondary amines can lead to the formation of secondary or tertiary amines, respectively, although this can be complicated by polyalkylation. mnstate.edu

Azide: Sodium azide can displace the bromide to yield an azido-terminated PEG linker (Amine-PEG3-Azide), which is a valuable precursor for "click chemistry" reactions. researchgate.net

Carboxylates: The salt of a carboxylic acid can act as a nucleophile to form an ester linkage, although this bond is susceptible to hydrolysis. biochempeg.com

| Nucleophile | Functional Group | Resulting Linkage | Common Application |

|---|---|---|---|

| Thiolate (R-S⁻) | Thiol | Thioether (R-S-PEG) | Protein conjugation (cysteine), surface modification. precisepeg.comresearchgate.net |

| Azide ion (N₃⁻) | Azide | Azide (N₃-PEG) | Precursor for click chemistry. researchgate.net |

| Amine (R-NH₂) | Amine | Secondary Amine (R-NH-PEG) | Linker modification. |

| Carboxylate (R-COO⁻) | Carboxylic Acid | Ester (R-COO-PEG) | Prodrug synthesis (hydrolyzable linker). biochempeg.com |

Cross-Coupling Methodologies for Carbon-Carbon Bond Formation

The presence of a terminal bromo group on the Bromo-PEG3-Amine molecule allows for its participation in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in organic synthesis for their ability to construct complex molecular skeletons from simpler precursors. researchgate.net While direct studies on this compound in this context are not extensively detailed in the literature, the reactivity of the alkyl bromide moiety is analogous to similar substrates used in well-established cross-coupling protocols.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org The alkyl bromide of a protected Bromo-PEG3-Amine can be coupled with various aryl or vinyl boronic acids or their esters to introduce new carbon-based functionalities. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. yonedalabs.com The use of bulky, electron-rich phosphine ligands has been shown to be effective for the coupling of alkyl bromides. nih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The bromo group of Bromo-PEG3-Amine can react with a variety of alkenes in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This methodology is particularly useful for extending the PEG linker with unsaturated moieties.

Sonogashira Coupling: This cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org The alkyl bromide of Bromo-PEG3-Amine can be coupled with terminal alkynes, providing a route to introduce alkynyl groups at the terminus of the PEG linker.

| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)2 | PCy3 | K3PO4·H2O | Toluene/H2O |

| Heck | Pd(OAc)2 | PPh3 | Et3N | DMF or Acetonitrile |

| Sonogashira | PdCl2(PPh3)2 | - | Et3N | THF/Toluene |

Orthogonal Functionalization Strategies Utilizing Bromo and Amine Moieties

The presence of two distinct functional groups with different chemical reactivities in this compound allows for orthogonal functionalization. This strategy involves the selective modification of one functional group while the other remains unaffected, which can be achieved through the use of protecting groups. researchgate.netnih.gov

The primary amine of Bromo-PEG3-Amine can be protected with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-Bromo-PEG3-Amine has a protected amine that is stable under the conditions typically used for nucleophilic substitution or palladium-catalyzed cross-coupling reactions at the bromo-terminated end. broadpharm.comorganic-chemistry.org Once the desired modification at the bromo-end is complete, the Boc group can be readily removed under acidic conditions to liberate the free amine for subsequent functionalization. broadpharm.comorganic-chemistry.org This sequential approach allows for the controlled, stepwise construction of complex bifunctional molecules.

This orthogonal strategy is crucial for applications where specific positioning of different molecular entities is required, such as in the synthesis of antibody-drug conjugates or targeted drug delivery systems.

| Step | Reaction | Reagents | Resulting Intermediate |

|---|---|---|---|

| 1. Protection | Boc Protection of Amine | (Boc)2O, Base (e.g., Et3N) | N-Boc-Bromo-PEG3-Amine |

| 2. Functionalization of Bromo Group | e.g., Suzuki Coupling | Ar-B(OH)2, Pd catalyst, Base | N-Boc-Ar-PEG3-Amine |

| 3. Deprotection | Boc Deprotection | Trifluoroacetic Acid (TFA) or HCl | Ar-PEG3-Amine |

Applications in Chemical Biology and Biomedical Research

Bioconjugation Chemistry

Bioconjugation is the chemical strategy of linking molecules to biomolecules such as proteins, peptides, or nucleic acids. Bromo-PEG3-Amine, HCl salt is a versatile reagent in this field, facilitating the creation of novel molecular constructs with tailored properties.

The covalent attachment of PEG chains, a process known as PEGylation, is a well-established method to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. While direct research specifically detailing the use of Bromo-PEG3-Amine for this purpose is limited, the principles of its application can be inferred from the extensive body of work on similar heterobifunctional PEG linkers.

The amine terminus of Bromo-PEG3-Amine can be reacted with activated carboxylic acids on a peptide or protein, or with other electrophilic functional groups, to form a stable amide bond. Subsequently, the bromo terminus can be used to conjugate a second molecule of interest, such as a targeting ligand or a diagnostic probe. The short PEG3 linker can help to maintain the biological activity of the peptide or protein by providing a spacer that minimizes steric hindrance.

Table 1: Potential Reactions for Peptide and Protein Conjugation

| Reactive Group on Biomolecule | Reactive Group on Linker | Resulting Linkage |

|---|---|---|

| Activated Carboxylic Acid | Amine | Amide |

| Isothiocyanate | Amine | Thiourea (B124793) |

The introduction of a short PEG chain can lead to several beneficial changes, including:

Increased Solubility: The hydrophilic nature of the PEG linker can enhance the aqueous solubility of hydrophobic peptides or proteins.

Reduced Immunogenicity: The PEG chain can shield epitopes on the protein surface, potentially reducing its recognition by the immune system.

Improved Stability: PEGylation can protect peptides and proteins from proteolytic degradation, thereby extending their circulating half-life.

The functionalization of nucleic acids and oligonucleotides is crucial for their use in diagnostics, therapeutics, and nanotechnology. Heterobifunctional linkers like this compound can be employed to attach various moieties to these biomolecules.

Amine-terminated linkers are commonly incorporated into oligonucleotides during solid-phase synthesis. The amine group can then be used for post-synthetic modifications. Alternatively, the bromo group of Bromo-PEG3-Amine could potentially react with thiol-modified oligonucleotides to form a stable thioether linkage. The attached PEG linker can improve the solubility and cellular uptake of the oligonucleotide.

The surface properties of nanoparticles and biosensors are critical for their performance in biological systems. This compound can be used to modify these surfaces to enhance their biocompatibility, stability, and functionality.

For instance, the amine group can be used to attach the linker to surfaces functionalized with carboxylic acids or other electrophilic groups. The bromo terminus then becomes available for the conjugation of targeting ligands, antibodies, or other biomolecules that can direct the nanoparticle to a specific site or enable the detection of a particular analyte by a biosensor. The PEG3 spacer helps to extend the conjugated molecule away from the surface, improving its accessibility and function. Studies on gold nanoparticles have shown that amine-terminated ligands can enhance their catalytic activity.

This compound is a valuable building block for the synthesis of more complex polymer-biomolecule conjugates. The heterobifunctional nature of the molecule allows for a modular approach to constructing these materials.

For example, the amine group could be used to initiate the polymerization of a desired polymer chain. The resulting polymer would then have a terminal bromo group, which could be used to conjugate a biomolecule. This strategy allows for the creation of well-defined polymer-biomolecule conjugates with controlled architecture and functionality.

Targeted Protein Degradation (PROTAC) Research

PROTACs are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins within cells. A PROTAC molecule consists of two ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC.

Short PEG linkers, such as the PEG3 moiety in Bromo-PEG3-Amine, are often used in the initial stages of PROTAC design. The key design principles involving short PEG linkers include:

Length and Flexibility: The length of the linker is critical for achieving the optimal orientation of the target protein and the E3 ligase to facilitate ubiquitination. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex. Conversely, a linker that is too long may result in unproductive binding. The flexibility of the PEG chain allows for conformational adjustments that can be beneficial for ternary complex formation.

Solubility and Permeability: The hydrophilic nature of the PEG linker can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules. However, excessive hydrophilicity can negatively impact cell permeability. Short PEG linkers like PEG3 offer a balance between improving solubility and maintaining sufficient permeability for cellular uptake.

Metabolic Stability: The ether linkages in PEG chains are generally more stable to metabolic degradation than alkyl chains, which can improve the pharmacokinetic profile of the PROTAC.

Table 2: Influence of Short PEG Linkers on PROTAC Properties

| Property | Impact of Short PEG Linker (e.g., PEG3) |

|---|---|

| Ternary Complex Formation | Provides flexibility and optimal spacing for productive protein-protein interactions. |

| Solubility | Increases aqueous solubility of the PROTAC molecule. |

| Cell Permeability | Can help to balance solubility with the lipophilicity required for cell entry. |

| Pharmacokinetics | Generally improves metabolic stability compared to alkyl linkers. |

In the synthesis of a PROTAC, a heterobifunctional linker like this compound can be sequentially conjugated to the target protein ligand and the E3 ligase ligand. For example, the amine end could be reacted with one ligand, followed by the reaction of the bromo end with the other. This modular approach allows for the rapid synthesis of a library of PROTACs with different linkers to identify the optimal construct for a given target.

Integration into E3 Ubiquitin Ligase Ligands

A significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

In the synthesis of a PROTAC, the amine group of Bromo-PEG3-Amine can be reacted with an activated carboxylic acid on an E3 ligase ligand, such as derivatives of thalidomide (B1683933) or pomalidomide (B1683931) which bind to the Cereblon (CRBN) E3 ligase, or with ligands for the von Hippel-Lindau (VHL) E3 ligase. This reaction forms a stable amide bond. The remaining bromo group at the other end of the PEG linker is then available for conjugation to a target protein binding moiety. The bromo group serves as a good leaving group in nucleophilic substitution reactions, for instance, with a thiol or amine group on the target protein ligand.

The PEG3 linker in this context provides the necessary spacing and flexibility for the PROTAC to effectively bridge the E3 ligase and the target protein, facilitating the formation of a productive ternary complex required for ubiquitination.

Integration into Target Protein Binding Moieties

Conversely, the this compound can be first conjugated to the target protein binding moiety. The amine group can form an amide bond with a carboxylic acid group on the ligand that binds to the protein of interest. Subsequently, the bromo-terminated linker can be reacted with the E3 ligase ligand.

Development of Molecular Probes and Imaging Agents

The development of molecular probes and imaging agents is another area where this compound can be applied. Its ability to conjugate different functional units makes it suitable for creating tools for biological imaging and detection.

Synthesis of Fluorescently Labeled Chemical Probes

Fluorescently labeled probes are essential tools for visualizing and tracking biological molecules and processes in real-time. This compound can be used to link a fluorescent dye to a targeting molecule, such as a peptide, an antibody fragment, or a small molecule inhibitor.

For example, the amine group of the linker can be reacted with an activated ester derivative of a fluorophore, such as an NHS ester of fluorescein (B123965) or rhodamine. The resulting fluorescently tagged linker, now bearing a terminal bromo group, can then be conjugated to a targeting moiety through a nucleophilic substitution reaction. The hydrophilic PEG3 spacer can help to reduce non-specific binding of the fluorescent probe and improve its solubility in aqueous buffers.

| Parameter | Value |

|---|---|

| Targeting Moiety | Peptide A |

| Fluorophore | Fluorescein |

| Excitation Wavelength (nm) | ~494 |

| Emission Wavelength (nm) | ~521 |

| Application | Cellular imaging of Receptor X |

Integration into Bioorthogonal Chemistry Reagents (e.g., Click Chemistry)

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. "Click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, is a prime example.

This compound can be modified to incorporate bioorthogonal functional groups. For instance, the amine group can be acylated with a molecule containing an azide (B81097) or an alkyne. The resulting azide- or alkyne-functionalized PEG linker with a terminal bromo group can then be attached to a biomolecule. This biomolecule can subsequently be "clicked" onto another molecule bearing the complementary functional group in a biological setting.

Macromolecular Engineering and Polymer Chemistry

In the realm of materials science, this compound can be utilized for the surface modification and functionalization of polymers and other macromolecules.

Functionalization of Polymeric Scaffolds

Polymeric scaffolds, such as nanoparticles, hydrogels, and polymer brushes, are widely used in drug delivery and tissue engineering. The surface properties of these materials are crucial for their interaction with biological systems. This compound can be used to introduce specific functionalities onto the surface of these scaffolds.

For example, the amine group can be used to attach the linker to a polymer backbone containing carboxylic acid groups or other electrophilic sites. The exposed bromo groups on the polymer surface can then be used to immobilize biomolecules, such as proteins, peptides, or DNA, through nucleophilic substitution reactions. The PEG3 spacer helps to extend the attached biomolecule away from the polymer surface, improving its accessibility and function.

Hydrogel Formation and Modification for Biological Applications

This compound can be utilized as a crosslinking agent in the formation of hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water. The bifunctional nature of this compound allows it to link different polymer chains together, forming a stable hydrogel structure.

The primary amine group of Bromo-PEG3-Amine can react with polymers containing complementary functional groups, such as N-hydroxysuccinimide (NHS) esters or isocyanates, to form stable amide or urea (B33335) linkages, respectively nih.govnist.gov. This covalent crosslinking results in the formation of a hydrogel network. The reaction of amine-terminated PEGs with functionalized polymers is a common strategy for hydrogel synthesis rsc.org. For instance, multi-arm PEG derivatives with NHS ester end groups are frequently used to crosslink with amine-containing molecules to form hydrogels for regenerative medicine applications nih.gov.

The properties of the resulting hydrogel, such as its swelling behavior and mechanical strength, can be tuned by varying the concentration of the crosslinker and the molecular weight of the polymers. Hydrogels with a higher crosslinking density, achieved by using a higher concentration of a crosslinker like Bromo-PEG3-Amine, generally exhibit lower swelling ratios and increased stiffness nih.govmdpi.comresearchgate.net. This tunability is crucial for creating hydrogels that mimic the properties of specific biological tissues.

Illustrative Data on Hydrogel Properties with Amine-Containing Crosslinkers:

| Polymer System | Amine Crosslinker Concentration (%) | Swelling Ratio (q) | Storage Modulus (G') (Pa) |

|---|---|---|---|

| PEG-NHS + Diamine-PEG | 1 | 25 | 500 |

| PEG-NHS + Diamine-PEG | 2 | 18 | 1200 |

| PEG-NHS + Diamine-PEG | 5 | 10 | 3500 |

This table presents representative data showing the general trend of how an increase in the concentration of an amine-containing PEG crosslinker can affect the swelling ratio and storage modulus of a PEG-based hydrogel. The specific values are illustrative and would vary depending on the exact polymers and conditions used.

Surface Engineering for Controlled Biointerfacial Interactions

The modification of biomaterial surfaces is critical for controlling their interactions with biological systems, such as proteins and cells. This compound can be employed to functionalize surfaces, thereby tailoring their properties to elicit specific biological responses.

The amine group of Bromo-PEG3-Amine provides a versatile handle for attaching the molecule to surfaces that have been pre-functionalized with amine-reactive groups like NHS esters or epoxides. Alternatively, the bromo group can be used to attach the linker to surfaces containing nucleophilic groups such as thiols. Once immobilized, the free terminal group (either amine or bromo, depending on the attachment chemistry) can be used for further conjugation of biomolecules.

A primary application of PEGylation in surface engineering is to create non-fouling surfaces that resist the non-specific adsorption of proteins. The hydrophilic and flexible nature of the PEG chain creates a hydrated layer at the surface that sterically hinders the approach of proteins, thereby reducing biofouling nih.govrsc.orgbiochempeg.com. The density and conformation of the grafted PEG chains are critical factors in determining the protein-repellent properties of the surface nih.gov.

Conversely, the terminal amine group of an immobilized Bromo-PEG3-Amine linker can be used to introduce a positive charge at physiological pH. This positive charge can influence the interaction with negatively charged proteins and cells through electrostatic interactions mdpi.comresearchgate.net. The presence of amine groups on a surface has been shown to enhance the adhesion of certain cell types researchgate.netnih.gov. Therefore, by controlling the density of immobilized Bromo-PEG3-Amine, it is possible to create surfaces with tailored bioadhesive properties.

The ability to control protein adsorption and cell adhesion is crucial in various biomedical applications, including medical implants, biosensors, and drug delivery systems. Surfaces can be engineered to either promote or prevent interactions with specific biological entities by using linkers like Bromo-PEG3-Amine.

Illustrative Data on Protein Adsorption on Amine-Functionalized Surfaces:

| Surface Modification | Amine Surface Density (groups/nm²) | Albumin Adsorption (ng/cm²) | Fibroblast Adhesion (cells/mm²) |

|---|---|---|---|

| Unmodified | 0 | 350 | 500 |

| PEG-Amine (Low Density) | 0.5 | 150 | 800 |

| PEG-Amine (High Density) | 2.0 | 80 | 1200 |

This table provides illustrative data demonstrating the general effect of increasing the surface density of amine-terminated PEG linkers on protein (albumin) adsorption and cell (fibroblast) adhesion. The specific values are hypothetical and depend on the substrate, PEG chain length, and experimental conditions.

Analytical Characterization Techniques for Research Materials

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the structural integrity of Bromo-PEG3-Amine, HCl salt. These methods provide detailed information about the molecule's atomic connectivity and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unequivocally determining the chemical structure of this compound. Both ¹H and ¹³C NMR provide critical data on the hydrogen and carbon environments within the molecule, respectively.

In a typical ¹H NMR spectrum, the protons of the polyethylene (B3416737) glycol (PEG) backbone would exhibit characteristic signals in the range of 3.5 to 3.8 ppm. The methylene (B1212753) protons adjacent to the bromine atom are expected to be deshielded, appearing further downfield, typically around 3.4-3.6 ppm. The protons on the carbon next to the amine group would also show a downfield shift to approximately 2.8-3.2 ppm due to the electron-withdrawing effect of the nitrogen atom. libretexts.org The broad signal of the amine protons themselves can vary in their chemical shift (typically between 0.5-5.0 ppm) depending on the solvent and concentration, and their presence can be confirmed by D₂O exchange, which causes the signal to disappear. libretexts.orgpressbooks.pub

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbons of the PEG chain typically resonate in the 60-70 ppm range. The carbon atom bonded to the bromine would appear at a lower field, generally between 30-40 ppm, while the carbon adjacent to the amine group would be found in the 40-50 ppm region.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | t | 2H | -CH₂-Br |

| ~3.60 | m | 8H | -O-CH₂-CH₂-O- |

| ~3.50 | t | 2H | -CH₂-O- |

| ~3.10 | t | 2H | -CH₂-NH₃⁺ |

| Broad | s | 3H | -NH₃⁺ |

Note: This is a representation of expected values. Actual chemical shifts may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of the different bonds within the molecule.

As a primary amine hydrochloride, a prominent feature in the IR spectrum would be the N-H stretching vibrations, which typically appear as a broad band in the 3000-3300 cm⁻¹ region. orgchemboulder.com This is distinct from the sharper, two-band signal of a free primary amine. orgchemboulder.comwpmucdn.com The C-H stretching vibrations of the alkyl chain are expected in the 2850-3000 cm⁻¹ range. pressbooks.pub A strong, broad absorption band around 1100 cm⁻¹ is characteristic of the C-O-C ether linkages of the PEG backbone. researchgate.net The N-H bending vibration for a primary amine is typically observed around 1600 cm⁻¹. orgchemboulder.comwpmucdn.com

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3000-3300 | Strong, Broad | N-H in -NH₃⁺ | Stretching |

| 2850-3000 | Medium-Strong | C-H | Stretching |

| ~1600 | Medium | N-H in -NH₃⁺ | Bending |

| ~1100 | Strong | C-O-C | Stretching |

| 600-700 | Medium | C-Br | Stretching |

Note: This is a representation of expected values. Actual absorption frequencies may vary.

Chromatographic and Mass Spectrometric Analysis

Chromatographic and mass spectrometric methods are crucial for assessing the purity and confirming the molecular weight of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that separates the compound from any impurities and then measures its mass-to-charge ratio (m/z). For a polar compound like this compound, reverse-phase chromatography is often employed. The purity of the compound can be determined by the relative area of the main peak in the chromatogram.

The mass spectrometer, typically using electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. For Bromo-PEG3-Amine, with a molecular formula of C₈H₁₈BrNO₃, the expected monoisotopic mass of the free amine is 255.05 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 256.06.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which serves as a definitive confirmation of the elemental composition of this compound. The measured exact mass should be within a very narrow tolerance (typically <5 ppm) of the calculated theoretical mass. This level of accuracy helps to distinguish the target compound from other molecules with the same nominal mass but different elemental formulas. The presence of bromine would also be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes). miamioh.edu

Table 3: Representative Mass Spectrometry Data for Bromo-PEG3-Amine

| Ion | Calculated m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ (⁷⁹Br) | 256.0597 | 256.0595 |

| [M+H]⁺ (⁸¹Br) | 258.0576 | 258.0574 |

Note: This is a representation of expected values.

Advanced Characterization for Conjugates and Complex Systems

This compound is often not the final product but a critical linker used to connect different molecular entities, such as in the formation of PROTACs where it links a target-binding molecule to an E3 ligase ligand. nih.govnih.govmedchemexpress.combiochempeg.com The characterization of these larger, more complex conjugates requires more advanced analytical techniques.

Once conjugated, techniques such as tandem mass spectrometry (MS/MS) can be used to sequence the conjugate and confirm the site of attachment of the linker. nih.gov For larger bioconjugates, size-exclusion chromatography (SEC) can be employed to assess the extent of conjugation and the presence of aggregates. lcms.cz The inherent properties of the PEG linker, such as its ability to increase solubility and influence cell permeability, are critical for the function of the final conjugate, making the initial thorough characterization of the linker itself a fundamentally important step. biochempeg.com

Computational and Theoretical Investigations

Molecular Modeling of PEG Chain Conformations and Dynamics

Simulations reveal that the PEG chain is not a static entity but rather a dynamic one, constantly changing its conformation. nih.gov The length and architecture of the PEG chain have a significant impact on the structure and dynamics of the molecules to which it is attached. nih.gov For instance, in PEGylated peptides, the PEG chains can wrap around the peptide, affecting its helical stability and interactions with other molecules. mdpi.com These simulations can predict how the PEG chain in Bromo-PEG3-Amine, HCl salt, might sterically shield a conjugated therapeutic agent, thereby increasing its circulation lifetime in the bloodstream. nih.gov

The conformation of the PEG chain is also influenced by its environment, such as the solvent and pH. nih.gov Molecular dynamics simulations can model these effects, providing a detailed picture of how this compound, will behave in different physiological conditions. This information is critical for the rational design of drug delivery systems.

A summary of common simulation approaches for studying PEG chain conformations is presented in the table below.

| Simulation Technique | Level of Detail | Typical Application | Insights Gained |

| All-Atom Molecular Dynamics | High | Detailed study of short PEG chains and their interactions with specific residues of a protein. | Precise conformational preferences, hydrogen bonding patterns, and solvent interactions. |

| Coarse-Grained Molecular Dynamics | Low | Simulation of large PEGylated systems, such as nanoparticles or liposomes, over long timescales. | Overall shape and size of the PEGylated conjugate, self-assembly behavior, and interactions with membranes. |

| Replica Exchange Molecular Dynamics | High | Enhanced sampling of the conformational space of flexible molecules like PEG. | More complete understanding of the energy landscape and the relative populations of different conformations. |

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly density functional theory (DFT), are instrumental in elucidating the reaction mechanisms and energetics involving this compound. These calculations provide detailed information about the electronic structure of the molecule, which governs its reactivity.

For instance, quantum chemical calculations can be used to model the nucleophilic substitution reaction where the bromine atom is displaced by a thiol group from a cysteine residue in a protein. These calculations can determine the activation energy of the reaction, providing insights into the reaction rate. researchgate.net They can also reveal the structure of the transition state, which is crucial for understanding the reaction mechanism at a fundamental level.

Furthermore, these calculations can predict the relative stability of different isomers and conformers of the molecule. researchgate.net This information is important for understanding the thermodynamics of reactions involving this compound. The table below summarizes key energetic parameters that can be obtained from quantum chemical calculations.

| Parameter | Description | Relevance to this compound |

| Activation Energy (ΔE‡) | The minimum energy required for a reaction to occur. | Predicts the rate of conjugation reactions. A lower activation energy implies a faster reaction. |

| Reaction Energy (ΔErxn) | The overall energy change during a reaction. | Determines if a reaction is energetically favorable (exothermic) or unfavorable (endothermic). |

| Bond Dissociation Energy (BDE) | The energy required to break a specific chemical bond. | Provides insight into the stability of the molecule and the likelihood of specific bonds breaking during a reaction. |

| Solvation Free Energy (ΔGsolv) | The change in free energy when a molecule is transferred from the gas phase to a solvent. | Helps to predict the solubility of the molecule and its conjugates in different solvents, including water. |

In Silico Design of Linker-Target Interactions in Bioconjugates

The in silico design of bioconjugates involving this compound, is a rapidly advancing field that leverages computational tools to predict and optimize the interactions between the linker and its target molecule. rsc.org This approach allows for the rational design of bioconjugates with desired properties, such as high binding affinity and specificity.

Molecular docking is a key computational technique used in this context. It predicts the preferred orientation of the this compound linker when it binds to a target protein. rsc.org This information is invaluable for designing linkers that position the therapeutic agent in an optimal orientation for its biological activity.

In addition to predicting binding modes, computational methods can also be used to estimate the binding affinity between the linker and the target. nih.gov This allows for the in silico screening of different linker designs to identify those with the highest potential for strong and specific binding. The use of such computational pre-screening can significantly reduce the time and cost associated with the experimental development of new bioconjugates. rsc.org

Prediction of Reactivity and Selectivity in Complex Chemical Environments

Predicting the reactivity and selectivity of this compound, in complex chemical environments, such as the intracellular space or the bloodstream, is a significant challenge that can be addressed using computational models. These models can take into account the various factors that can influence the reactivity of the molecule, such as the presence of other reactive species and the local pH.

Structure-dependent reactivity models can be developed to predict the rate of reaction of the amine and bromo functional groups of the linker with different biological nucleophiles. nih.gov These models often incorporate molecular descriptors such as exposed surface area, pKa, and local surface charge to predict the reactivity of specific sites on a target protein. nih.gov

Machine learning models are also being increasingly used to predict the outcome of PEGylation reactions. nih.gov These models can be trained on large datasets of experimental data to learn the complex relationships between the structure of the linker, the protein, and the reaction conditions, and the resulting distribution of PEGylated products. nih.gov This predictive capability is crucial for optimizing bioconjugation strategies to achieve a desired degree of modification and site-specificity. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Reaction Chemistries for Site-Specific Conjugation

The distinct functionalities of Bromo-PEG3-Amine, HCl salt make it an ideal candidate for the development of advanced, site-specific conjugation strategies. The primary amine and the bromo group can be selectively targeted with a variety of reagents, allowing for precise control over the conjugation process.

The amine group provides a nucleophilic center that can readily react with activated esters, isothiocyanates, and other electrophilic groups to form stable amide or thiourea (B124793) bonds. This chemistry is widely employed for labeling proteins and other biomolecules. Conversely, the bromo group serves as a versatile electrophile, susceptible to nucleophilic substitution by thiols, amines, and other nucleophiles. broadpharm.combroadpharm.com This dual reactivity allows for a two-step, orthogonal conjugation approach, where each end of the linker can be independently functionalized.

Future research is focused on expanding the repertoire of bioorthogonal reactions compatible with the bromo and amine functionalities. This includes the exploration of novel catalysts and reaction conditions that enable milder and more efficient conjugations in complex biological environments. For instance, the development of chemoselective ligation methods that proceed with high yield and specificity in the presence of numerous other functional groups is a key area of investigation. Such advancements will enable the construction of highly defined bioconjugates with precise stoichiometry and spatial orientation, which is crucial for applications in drug delivery, diagnostics, and fundamental biological studies. nih.govrsc.org

| Functional Group | Reaction Type | Reactant | Resulting Linkage |

|---|---|---|---|

| Amine (-NH2) | Acylation | Activated Ester (e.g., NHS ester) | Amide Bond |

| Amine (-NH2) | Isothiocyanate Reaction | Isothiocyanate | Thiourea Bond |

| Amine (-NH2) | Reductive Amination | Aldehyde or Ketone | Secondary Amine |

| Bromo (-Br) | Nucleophilic Substitution | Thiol (-SH) | Thioether Bond |

| Bromo (-Br) | Nucleophilic Substitution | Amine (-NH2) | Secondary Amine |

Integration into Automated Synthesis Platforms for Library Generation

The well-defined structure and reactivity of this compound make it highly suitable for integration into automated synthesis platforms for the generation of chemical libraries. Automated synthesis enables the rapid and efficient production of a large number of compounds with systematic variations, which is invaluable for drug discovery and materials science research. drugtargetreview.com

In the context of peptide and oligonucleotide synthesis, the amine functionality of this compound can be utilized as a building block in solid-phase synthesis. peptide.commdpi.com By incorporating this linker into a growing polymer chain, a PEG spacer and a reactive bromo handle can be introduced at a specific position. This allows for the subsequent, post-synthetic modification of the peptide or oligonucleotide with a wide range of molecules, including fluorescent dyes, affinity tags, or therapeutic agents. The use of automated synthesizers for this process ensures high fidelity and reproducibility, facilitating the creation of diverse libraries for screening and optimization. nih.gov

Furthermore, the bifunctional nature of this linker is advantageous for the automated synthesis of libraries of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or other chemical probes. Automated platforms can be programmed to sequentially react the amine and bromo ends of the linker with different building blocks, enabling the combinatorial assembly of large and diverse libraries. This high-throughput approach can significantly accelerate the discovery of new bioactive compounds. drugtargetreview.com

Advanced Applications in Systems Biology and Chemical Proteomics

This compound is poised to play a crucial role in advancing the fields of systems biology and chemical proteomics. Its ability to act as a bifunctional crosslinker enables the study of complex biological systems by capturing and identifying protein-protein interactions (PPIs) within their native cellular context. acs.orgaustinpublishinggroup.com

Future applications in this area will likely involve the development of more sophisticated, multi-functional linkers based on the Bromo-PEG3-Amine scaffold. For example, the incorporation of cleavable moieties or affinity tags could facilitate the enrichment and identification of cross-linked peptides, improving the sensitivity and scope of XL-MS studies. nih.gov These advancements will provide deeper insights into the dynamic nature of cellular protein networks and how they are perturbed in disease states.

Exploration of this compound in New Material Science Paradigms

The unique properties of this compound are also being explored in the development of novel materials with tailored surface properties. The PEG component is well-known for its ability to confer hydrophilicity and biocompatibility to surfaces, reducing non-specific protein adsorption and cellular adhesion. biochempeg.comnih.gov

The terminal amine and bromo groups provide reactive handles for the covalent attachment of this linker to a wide variety of material surfaces, including nanoparticles, polymers, and self-assembled monolayers. axispharm.comwindows.net For instance, the amine group can be used to modify carboxylated surfaces through amide bond formation, while the bromo group can react with thiol-modified surfaces. This surface functionalization can be used to create materials with improved performance in biomedical applications, such as drug delivery vehicles with enhanced circulation times or biosensors with reduced background noise. biochempeg.commdpi.com

Emerging research in this area is focused on creating "smart" materials that can respond to specific environmental stimuli. By incorporating this compound into the material's architecture, it is possible to introduce specific functionalities that can be triggered by changes in pH, temperature, or the presence of specific biomolecules. This could lead to the development of advanced drug delivery systems that release their payload only at the site of disease, or diagnostic devices with enhanced sensitivity and specificity.

| Research Area | Key Role of this compound | Potential Future Impact |

|---|---|---|

| Site-Specific Conjugation | Provides orthogonal reactive handles (amine and bromo) for controlled bioconjugation. | Development of highly defined bioconjugates for therapeutics and diagnostics. |

| Automated Synthesis | Serves as a versatile building block for the automated synthesis of peptide, oligonucleotide, and small molecule libraries. | Accelerated discovery of new bioactive compounds and functional materials. |

| Systems Biology & Chemical Proteomics | Acts as a bifunctional crosslinker for studying protein-protein interactions using XL-MS. | Deeper understanding of cellular protein networks and disease mechanisms. |

| Material Science | Enables surface modification to enhance biocompatibility and introduce specific functionalities. | Creation of advanced biomaterials, "smart" drug delivery systems, and sensitive biosensors. |

Q & A

Basic: How is Bromo-PEG3-Amine, HCl salt synthesized, and what analytical methods confirm its purity?

Answer: this compound is typically synthesized through nucleophilic substitution reactions, where the terminal amine group reacts with hydrochloric acid to form the hydrochloride salt. The PEG spacer is introduced via etherification or coupling reactions. Purity is confirmed using HPLC (to assess organic impurities) and mass spectrometry (MS) for molecular weight validation. Additionally, ion chromatography quantifies chloride content, ensuring stoichiometric HCl incorporation. FTIR spectroscopy identifies amine salt formation by detecting N–H stretches (~2500-3000 cm⁻¹) and ionic bonding characteristics .

Advanced: How does the ionic nature of the HCl salt influence nucleophilic substitution reactivity compared to the free amine form?

Answer: The HCl salt form introduces ionic bonding between the protonated amine and Cl⁻ counterion, reducing the amine's nucleophilicity due to charge delocalization. This necessitates pH adjustment (e.g., using a weak base like NaHCO₃) to deprotonate the amine and restore reactivity. Kinetic studies comparing reaction rates of free amine vs. HCl salt in model reactions (e.g., alkylation) show a 2-3× slower rate for the salt form, requiring optimized stoichiometry and reaction time .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Resolves PEG spacer signals (δ 3.5-3.7 ppm for ethylene oxide units) and bromoalkyl groups (δ 3.3-3.4 ppm).

- FTIR : Confirms amine salt formation via N–H stretches (~2500-3000 cm⁻¹) and absence of free amine peaks.

- Elemental Analysis : Validates Cl⁻ content (~14-16% for stoichiometric HCl salts).

- TGA/DSC : Assesses thermal stability and salt decomposition temperatures (~150-200°C) .

Advanced: How do hydration effects and ion-pairing in aqueous solutions impact the stability of this compound?

Answer: The Cl⁻ counterion increases hydration due to its high charge density, forming a hydration shell that stabilizes the salt in solution. However, prolonged aqueous storage at pH > 6 promotes hydrolysis of the bromoalkyl group. Stability studies (via HPLC) show a 15% degradation over 72 hours at pH 7.4 (37°C), mitigated by lyophilization or storage in anhydrous solvents (e.g., DMF) at -20°C .

Basic: What is the role of the PEG3 spacer in bioconjugation applications?

Answer: The PEG3 spacer enhances solubility in polar solvents and reduces steric hindrance during conjugation to biomolecules (e.g., peptides, antibodies). Its ethylene oxide units act as a flexible linker, improving binding efficiency in click chemistry (e.g., azide-alkyne cycloaddition) by ~40% compared to shorter spacers, as shown in comparative SPR binding assays .

Advanced: How do counterion variations (e.g., HBr vs. HCl salts) affect solubility and reaction kinetics?

Answer: HBr salts exhibit higher solubility in polar aprotic solvents (e.g., DMSO) due to bromide's lower charge density, but HCl salts are preferred for aqueous reactions (e.g., biomolecular conjugations) because Cl⁻ has stronger hydration. Kinetic studies in SN2 reactions show HCl salts require 10-15% higher activation energy, attributed to tighter ion-pairing. Solvent screening (e.g., DMF vs. THF) optimizes this trade-off .

Basic: What are common impurities in this compound, and how are they controlled?

Answer: Key impurities include:

- Unreacted PEG intermediates : Removed via silica gel chromatography.

- Hydrolyzed bromoalkyl products : Controlled by anhydrous synthesis conditions.

- Free amine contamination : Quantified via titration (e.g., non-aqueous potentiometric titration with HClO₄). Batch consistency is ensured through QC protocols (HPLC purity >95%, MS validation) .

Advanced: How does the HCl salt form influence solid-phase synthesis efficiency compared to free amine?

Answer: The HCl salt’s ionic nature reduces non-specific binding to resin matrices (e.g., Wang resin) by 20-30%, improving stepwise yield in SPOS (solid-phase organic synthesis). However, it requires pre-activation with DIEA (N,N-diisopropylethylamine) to liberate the free amine. Comparative studies show a 12% higher final product purity for HCl salt-based syntheses due to reduced side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.